molecular formula C22H23N5O8S B11180337 N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11180337
M. Wt: 517.5 g/mol
InChI Key: BHHXSWNSMIBSEX-FOKLQQMPSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methoxy-4-nitroaniline, 3,4,5-trimethoxybenzaldehyde, and thiosemicarbazide. The key steps may involve:

  • Condensation of 2-methoxy-4-nitroaniline with 3,4,5-trimethoxybenzaldehyde to form a Schiff base.
  • Cyclization of the Schiff base with thiosemicarbazide under acidic or basic conditions to form the thiazine ring.
  • Further functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl group in the thiazine ring can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy groups could yield various alkyl or acyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • N-(4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

The uniqueness of N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H23N5O8S

Molecular Weight

517.5 g/mol

IUPAC Name

(2E)-N-(2-methoxy-4-nitrophenyl)-4-oxo-2-[(E)-(3,4,5-trimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C22H23N5O8S/c1-32-15-9-13(27(30)31)5-6-14(15)24-21(29)18-10-19(28)25-22(36-18)26-23-11-12-7-16(33-2)20(35-4)17(8-12)34-3/h5-9,11,18H,10H2,1-4H3,(H,24,29)(H,25,26,28)/b23-11+

InChI Key

BHHXSWNSMIBSEX-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N=C/2\NC(=O)CC(S2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN=C2NC(=O)CC(S2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

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